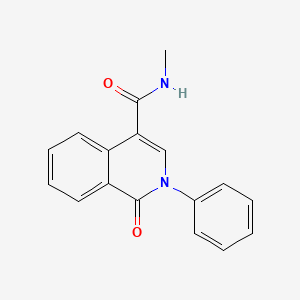

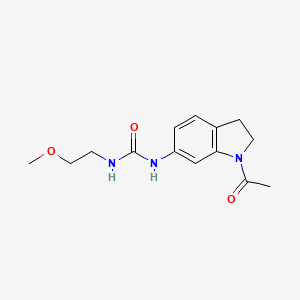

![molecular formula C19H20FNO6 B2526504 [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 1004724-24-6](/img/structure/B2526504.png)

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C19H20FNO6 and its molecular weight is 377.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Probes for Alzheimer's Disease

A study by Cui et al. (2012) explored two radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These derivatives displayed high affinity for Aβ(1-42) aggregates, suggesting potential as PET agents for detecting Aβ plaques in the human brain (Cui et al., 2012).

Synthesis and Antifungal Activity

Xu et al. (2007) synthesized 6-fluoro-4-quinazolinol derivatives and evaluated their antifungal activities. Compounds showed high inhibitory effects on the growth of various fungi, indicating potential applications in developing antifungal agents (Xu et al., 2007).

Fluorous Chemistry

Kysilka et al. (2008) introduced a novel highly fluorinated building block for fluorous chemistry, derived from the HFPO trimer-based alcohol. This compound demonstrates applications in synthesizing fluorous compounds that can be used in various chemical transformations and as intermediates in fluorous ionic liquids or fluorous carbenes (Kysilka et al., 2008).

Fluorinated Heterocycles Synthesis

Zhao et al. (2015) developed a method for synthesizing fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides. This approach offers a pathway to generate fluorinated heterocycles, highlighting its mild conditions, broad substrate scope, and functional group tolerance (Zhao et al., 2015).

Antimicrobial Analogs

Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom to explore their antimicrobial activity. The presence of the fluorine atom significantly enhanced antimicrobial efficacy, underscoring the role of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

Mode of Action

, it can be inferred that the compound may interact with lipid bilayers due to its amphiphilic nature. It is suggested that the compound embeds into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Biochemical Pathways

It is known that the compound can cause structural changes in phosphatidylserine bilayers , which could potentially affect various cellular processes and signaling pathways.

Result of Action

It is known that the compound can cause structural changes in phosphatidylserine bilayers , which could potentially affect the functioning of the membrane.

Action Environment

It is known that the compound can interact with lipid bilayers , suggesting that the lipid composition of the environment could potentially influence its action.

Properties

IUPAC Name |

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO6/c1-11-5-6-13(9-14(11)20)21-17(22)10-27-19(23)12-7-15(24-2)18(26-4)16(8-12)25-3/h5-9H,10H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUIBOAHYZYVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

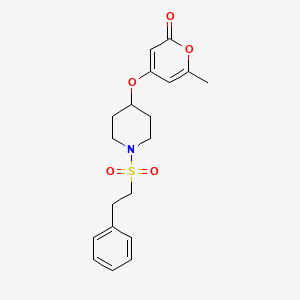

![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)

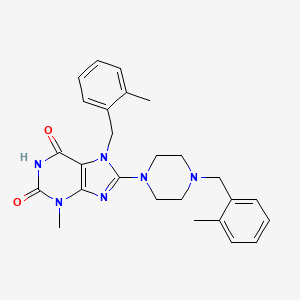

![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

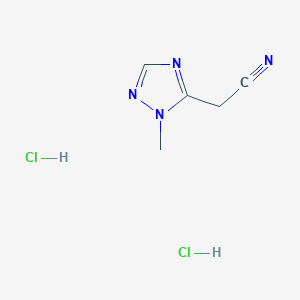

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)